methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride
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Overview
Description
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Large-scale synthesis often employs automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. Purification processes such as crystallization, distillation, and filtration are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: N-bromosuccinimide in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Halogenated thienopyridine derivatives.
Scientific Research Applications
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate: Another thienopyridine derivative with similar chemical properties but different structural arrangement.
5-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid: A related compound with a carboxylic acid functional group instead of a methyl ester.
Uniqueness
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClNO2S |
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Molecular Weight |
233.72 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8;/h5,10H,2-4H2,1H3;1H |
InChI Key |
QOCFQIRDBKAJBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1CCNC2.Cl |
Origin of Product |
United States |
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